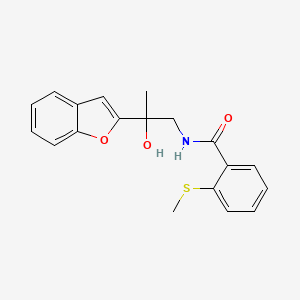

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(methylthio)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(methylthio)benzamide, also known as BZF-MT, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Fluorescent Molecular Thermometers

Polymers with temperature-responsive properties have been developed using benzofurazans, which share structural similarities with benzofuran derivatives. These polymers undergo phase transitions at specific temperatures and are used to create sensitive fluorescent molecular thermometers. The fluorescent properties of these polymers change with temperature, allowing for precise temperature measurements in various environments. This innovation demonstrates the potential of benzofuran derivatives in developing temperature-sensitive materials for scientific and industrial applications (Uchiyama et al., 2003).

β-Amyloid Aggregation Inhibitors

Benzofuran derivatives have been synthesized and evaluated for their ability to inhibit β-amyloid aggregation, a process implicated in Alzheimer's disease. These compounds represent a promising avenue for the development of new therapeutic agents aimed at modulating amyloid-beta aggregation, potentially offering benefits for Alzheimer's disease management (Choi et al., 2004).

Antimicrobial Agents

Novel series of 2-azetidinone derivatives integrating quinoline, pyrazole, and benzofuran moieties have been synthesized and shown to exhibit antimicrobial activity against various pathogenic bacteria. These findings highlight the versatility of benzofuran derivatives as scaffolds for developing new antimicrobial agents, offering potential solutions to combat antibiotic-resistant infections (Idrees et al., 2020).

Anti-Fibrosis Drug Development

Investigations into the pharmacokinetics and tissue distribution of novel ALK5 inhibitors based on benzofuran-2-carboxamide derivatives reveal their potential as anti-fibrotic drugs. These studies are crucial for understanding the therapeutic potential of these compounds in treating fibrosis, showcasing the application of benzofuran derivatives in addressing a significant medical need (Kim et al., 2008).

Synthesis and Characterization of Novel Compounds

Research on the synthesis of benzofuran-2-carboxamide derivatives bearing anti-inflammatory, analgesic, and antipyretic agents demonstrates the chemical versatility of benzofuran compounds. These studies contribute to the discovery of new therapeutic agents, underscoring the importance of benzofuran derivatives in medicinal chemistry (Xie et al., 2014).

Wirkmechanismus

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological activities . For instance, some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells .

Biochemical Pathways

Benzofuran compounds have been found to affect various biochemical pathways due to their diverse pharmacological activities .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .

Result of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects .

Action Environment

The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .

Eigenschaften

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S/c1-19(22,17-11-13-7-3-5-9-15(13)23-17)12-20-18(21)14-8-4-6-10-16(14)24-2/h3-11,22H,12H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRNGWUFEHQFST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CC=C1SC)(C2=CC3=CC=CC=C3O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2375770.png)

![1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2375773.png)

![N-(4-ethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2375774.png)

![(5-fluorobenzo[b]thiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2375779.png)

![3-methyl-2-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2375782.png)

![N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2375784.png)

![2-Ethoxy-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2375788.png)

![Tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate](/img/structure/B2375790.png)